molecular formula C19H24FN5O B2822326 4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2415454-72-5

4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B2822326
CAS No.: 2415454-72-5
M. Wt: 357.433
InChI Key: GDOVCQJFTVQEIQ-UHFFFAOYSA-N
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Description

The compound “4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of this compound and its analogues involves a series of chemical reactions. The structure-activity relationship study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrimidine ring attached to a morpholine ring via a piperazine ring. The piperazine ring is also attached to a fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the replacement of the naphthalene moiety with the benzene moiety, which could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .

Mechanism of Action

The compound acts as an inhibitor of ENTs. It reduces the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . The inhibitory effect of the compound could not be washed out, and it did not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

Properties

IUPAC Name

4-[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O/c20-17-3-1-2-16(14-17)15-23-6-8-25(9-7-23)19-21-5-4-18(22-19)24-10-12-26-13-11-24/h1-5,14H,6-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOVCQJFTVQEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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